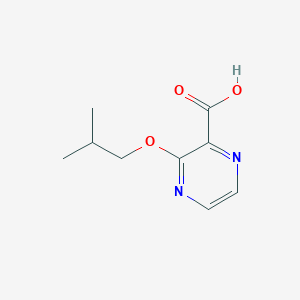

3-Isobutoxypyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-7(9(12)13)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEOVHYJNAVDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Chemical Reactivity and Transformation Mechanisms of 3 Isobutoxypyrazine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the C-2 position of the pyrazine (B50134) ring is the primary site for a variety of classical acid-based reactions. Its reactivity is modulated by the electronic properties of the adjacent heterocyclic system.

Decarboxylation Pathways and Associated Conditions

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids, this transformation typically requires high temperatures and is often facilitated by the presence of electron-withdrawing groups that can stabilize the resulting carbanion intermediate. wikipedia.orgreddit.com

In the case of pyrazine-2-carboxylic acids, the electron-deficient nature of the pyrazine ring can facilitate decarboxylation, although the reaction is not always facile. The stability of the potential carbanion intermediate at the C-2 position is a key factor. reddit.com For simple aliphatic carboxylic acids, decarboxylation is difficult and requires harsh conditions. libretexts.org However, acids with a carbonyl group at the β-position decarboxylate readily through a cyclic, concerted transition state. masterorganicchemistry.comkhanacademy.org

While specific studies on the decarboxylation of 3-Isobutoxypyrazine-2-carboxylic acid are not extensively documented, related reactions like the Krapcho decarboxylation, which works well for esters with α-electron-withdrawing groups, suggest that high temperatures in a polar aprotic solvent would likely be required. reddit.com The reaction would proceed by removing the carboxylic acid group and replacing it with a hydrogen atom, yielding 3-isobutoxypyrazine.

Table 1: General Conditions for Decarboxylation of Heteroaromatic Carboxylic Acids

| Method | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Thermal Decarboxylation | High temperature (150-250 °C), often with copper catalyst | R-COOH → R-H + CO₂ | Efficiency depends on the stability of the carbanion intermediate. reddit.com |

| Krapcho Decarboxylation | (For corresponding esters) Halide salt (e.g., LiCl) in wet DMSO, heat | R-COOMe → R-H + CO₂ + MeCl | Proceeds via nucleophilic attack of the halide on the methyl ester. wikipedia.org |

Formation of Acyl Halides and Anhydrides: Scope and Limitations

The conversion of the carboxylic acid to more reactive derivatives like acyl halides and anhydrides is a fundamental transformation in organic synthesis. These derivatives serve as versatile intermediates for the formation of esters, amides, and other carbonyl compounds.

Acyl Halide Formation: this compound can be readily converted to its corresponding acyl chloride, 3-Isobutoxypyrazine-2-carbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.comlibretexts.orglibretexts.org Oxalyl chloride is another effective reagent for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is replaced by a chloride. libretexts.org

A general procedure involves heating the carboxylic acid with thionyl chloride in an inert solvent such as methylene (B1212753) chloride until the evolution of gas (SO₂ and HCl) ceases. prepchem.com

Anhydride (B1165640) Formation: Anhydrides can be synthesized from the corresponding acyl chloride by reacting it with the sodium salt of the carboxylic acid or with the carboxylic acid itself, often in the presence of a base like pyridine. libretexts.org This allows for the formation of both symmetrical and asymmetrical anhydrides.

Scope and Limitations: These transformations are generally high-yielding and broadly applicable. The primary limitation is the potential for side reactions if other sensitive functional groups are present in the molecule. However, the pyrazine ring and the ether linkage of the isobutoxy group are typically stable under the conditions used for acyl halide and anhydride formation.

Table 2: Reagents for Acyl Halide and Anhydride Formation

| Transformation | Reagent | Typical Conditions | Byproducts |

|---|---|---|---|

| Acid to Acyl Chloride | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., CH₂Cl₂), cat. DMF | SO₂, HCl prepchem.comlibretexts.org |

| Acid to Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Inert solvent, room temperature | CO, CO₂, HCl |

| Acid to Acyl Bromide | Phosphorus Tribromide (PBr₃) | Neat or in a solvent | H₃PO₃ libretexts.org |

Reactivity Profile of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. thieme-connect.deslideshare.net

Electrophilic Substitution Potentials on the Pyrazine Core

Electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are cornerstone transformations for many aromatic compounds. wikipedia.org However, the pyrazine ring is strongly deactivated towards electrophilic attack. thieme-connect.de The two ring nitrogen atoms withdraw electron density from the ring carbons, making the ring electron-poor and thus a poor nucleophile. wikipedia.orgyoutube.com

Furthermore, the conditions for most SₑAr reactions involve strong acids, which would protonate the basic nitrogen atoms of the pyrazine ring. This protonation adds a formal positive charge to the ring, further deactivating it towards attack by an electrophile. thieme-connect.dewikipedia.org The presence of the electron-withdrawing carboxylic acid group on this compound also contributes to this deactivation. While the isobutoxy group is an electron-donating group, its activating effect is insufficient to overcome the powerful deactivating influence of the two nitrogen atoms and the carboxyl group.

Consequently, direct electrophilic substitution on the pyrazine core of this compound is generally not a viable synthetic pathway. thieme-connect.denih.gov Successful electrophilic substitutions on pyrazines typically require the presence of strong activating groups or conversion to a pyrazine-N-oxide, which alters the electronic properties of the ring. thieme-connect.de

Nucleophilic Aromatic Substitution Pathways and Regioselectivity

In contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This reaction requires a good leaving group (typically a halide) on the ring and is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

For a derivative of this compound to undergo SₙAr, a leaving group would need to be present at one of the ring's carbon positions (e.g., a chloro or bromo substituent). The reaction involves the attack of a nucleophile (such as an amine, alkoxide, or cyanide) on the carbon atom bearing the leaving group. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism. libretexts.org

Regioselectivity: The position of nucleophilic attack is determined by the directing effects of the existing substituents.

Ring Nitrogens: The nitrogen atoms strongly withdraw electron density, activating the α and γ positions to nucleophilic attack.

Isobutoxy Group (-OiBu): As an electron-donating group, it would destabilize the negative charge of the Meisenheimer complex and thus deactivate the ring towards SₙAr.

Carboxylic Acid Group (-COOH): As an electron-withdrawing group, it would activate the ring, particularly at the ortho and para positions, by stabilizing the Meisenheimer complex. libretexts.org

Considering a hypothetical 5-chloro-3-isobutoxypyrazine-2-carboxylic acid, nucleophilic attack would be favored at the C-5 position. The electron-withdrawing effects of the adjacent nitrogen (at position 4) and the para-carboxylic acid group would stabilize the intermediate, facilitating the displacement of the chloride. The amination of chloropyrazines is a well-documented example of this type of reactivity. acs.orgacs.org

Table 3: Reactivity of Pyrazine Ring Towards Substitution

| Reaction Type | Reactivity of Pyrazine Ring | Influence of Substituents on this compound | General Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SₑAr) | Highly Deactivated | -N= atoms (strong deactivators) -COOH (strong deactivator) -OiBu (activator) | Reaction is generally not feasible under standard conditions. thieme-connect.de |

Oxidative and Reductive Transformations of the Heteroaromatic Ring

The pyrazine ring, being electron-deficient, exhibits distinct reactivity towards oxidation and reduction. The presence of an alkoxy and a carboxylic acid group further modulates this reactivity.

Oxidative Transformations: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of N-oxides. This reaction is common for pyrazines and their derivatives. um.edu.myresearchgate.net The rate of N-oxidation is generally enhanced by electron-donating groups on the pyrazine ring. researchgate.net Given that the isobutoxy group is electron-donating, this compound is expected to readily undergo N-oxidation. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like trifluoroperacetic acid), and bromamine-B. um.edu.myresearchgate.netpsu.edu Depending on the reaction conditions and the stoichiometry of the oxidant, either a mono-N-oxide or a di-N-oxide can be formed. um.edu.mypsu.edu

Stronger oxidizing agents, such as potassium permanganate, can lead to the cleavage of the pyrazine ring, although the ring is generally more stable than a benzene (B151609) ring under such conditions. um.edu.my

Reductive Transformations: The pyrazine ring can be fully or partially reduced under various conditions. Catalytic hydrogenation is a common method to produce the saturated piperazine (B1678402) ring system. nih.govacs.org Various catalysts, including iridium and palladium-on-carbon, have been employed for the hydrogenation of pyrazine derivatives. acs.orgresearchgate.net The electrochemical reduction of pyrazines typically yields 1,4-dihydropyrazine (B12976148) derivatives, which may subsequently isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com It has been noted that a carboxyl or ester group on the pyrazine ring can protect an adjacent double bond from catalytic hydrogenation, suggesting that the reduction of this compound might yield tetrahydropyrazine (B3061110) derivatives under controlled conditions. researchgate.net

| Transformation | Reagent(s) | Potential Product(s) | References |

|---|---|---|---|

| N-Oxidation | H₂O₂, Trifluoroperacetic acid, Bromamine-B | This compound N-oxide(s) | um.edu.myresearchgate.netpsu.edu |

| Catalytic Hydrogenation | H₂, Ir or Pd/C catalyst | 3-Isobutoxypiperidine-2-carboxylic acid | nih.govacs.orgresearchgate.net |

| Electrochemical Reduction | Electrolysis in alkaline medium | Dihydropyrazine and/or Tetrahydropyrazine derivatives | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Chemical Transformations of the Isobutoxy Side Chain

The isobutoxy group attached to the pyrazine ring offers additional sites for chemical modification, primarily through cleavage of the ether linkage or functionalization of the alkyl chain.

The ether linkage in this compound can be cleaved under strong acidic or basic conditions. numberanalytics.comwikipedia.org Acid-catalyzed cleavage, typically using strong hydrohalic acids like HBr or HI, is a common method for cleaving aryl alkyl ethers. numberanalytics.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.org For an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org Therefore, treatment of this compound with HI or HBr is expected to yield 3-hydroxypyrazine-2-carboxylic acid and isobutyl halide. The mechanism can be either SN1 or SN2, depending on the stability of the potential carbocation intermediate. wikipedia.orgmasterorganicchemistry.com Strong bases, such as organolithium compounds, can also effect ether cleavage, often initiating by deprotonation at the α-position to the oxygen. wikipedia.orglongdom.org

The isobutyl group itself can be a target for functionalization, most commonly through free-radical reactions. wikipedia.org Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is a standard method for introducing a halogen atom onto an alkyl side chain. orgoreview.comyoutube.com This reaction shows selectivity for benzylic and allylic positions due to the resonance stabilization of the resulting radical intermediate. pearson.com While the isobutyl group in this molecule is not benzylic, radical halogenation can still occur, potentially leading to a mixture of halogenated isomers. The reactivity of the C-H bonds would follow the general order of tertiary > secondary > primary.

| Transformation | Reagent(s) | Potential Product(s) | References |

|---|---|---|---|

| Ether Cleavage | HBr, HI, BBr₃ | 3-Hydroxypyrazine-2-carboxylic acid and Isobutyl halide | wikipedia.orgnumberanalytics.comlibretexts.org |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), light/initiator | Bromo-isobutoxypyrazine-2-carboxylic acid isomers | orgoreview.comyoutube.com |

Detailed Mechanistic Investigations of Novel and Established Transformations

The mechanisms of the aforementioned transformations are generally well-understood from studies on analogous systems.

Mechanism of N-Oxidation: The oxidation of the pyrazine nitrogen involves the electrophilic attack of the oxidizing agent on the lone pair of electrons of the nitrogen atom. For instance, with bromamine-B in an acidic medium, the reaction is proposed to proceed through a protonated pyrazine species, which then reacts with the oxidant. The reaction constant (ρ) for the oxidation of substituted pyrazines was found to be negative (-0.8), indicating that electron-donating groups stabilize the transition state and accelerate the reaction, which supports the proposed reactivity for the isobutoxy-substituted title compound. researchgate.net

Mechanism of Catalytic Hydrogenation: The asymmetric hydrogenation of pyrazines, for example using Iridium catalysts, typically involves the activation of the pyrazine by an alkyl halide to form a pyrazinium salt. nih.govacs.org This activation makes the ring more susceptible to hydrogenation. The substrate coordinates to the metal center, followed by the sequential addition of hydrogen atoms to the double bonds of the heteroaromatic ring.

Mechanism of Acidic Ether Cleavage: The cleavage of the isobutoxy group under strong acid (HX) begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com Subsequently, the halide anion (X⁻) acts as a nucleophile. The attack can occur via an SN2 mechanism at the less sterically hindered carbon of the isobutyl group, displacing 3-hydroxypyrazine-2-carboxylic acid. longdom.org Alternatively, if a stable carbocation can be formed, an SN1 pathway may be followed where the protonated ether dissociates to form an isobutyl carbocation and 3-hydroxypyrazine-2-carboxylic acid, followed by trapping of the carbocation by the halide. wikipedia.orgmasterorganicchemistry.com

Mechanism of Free-Radical Halogenation: This reaction proceeds via a classic chain mechanism involving three steps: initiation, propagation, and termination. wikipedia.orgorgoreview.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogenating agent (e.g., Br₂ from NBS) by heat or UV light to form radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the isobutyl chain to form a stable alkyl radical and HBr. This alkyl radical then reacts with another molecule of the halogenating agent to form the halogenated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other. orgoreview.com

Systematic Synthesis and Advanced Characterization of Derivatives of 3 Isobutoxypyrazine 2 Carboxylic Acid

Ester Derivatives: Divergent Synthesis and Exploration of Ester Bond Reactivity

The synthesis of ester derivatives of 3-isobutoxypyrazine-2-carboxylic acid is a fundamental transformation that opens avenues for further molecular exploration. Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed to produce a variety of alkyl and aryl esters. For instance, the reaction of this compound with methanol (B129727) under acidic conditions yields the corresponding methyl ester. This methyl ester can serve as a key intermediate for the synthesis of other derivatives, such as amides, through aminolysis. nih.gov

Divergent synthesis strategies starting from these ester derivatives allow for the creation of a library of related compounds. The reactivity of the ester bond towards nucleophiles is a key aspect of their utility. For example, transesterification reactions can be used to exchange the alkoxy group of the ester, providing access to a wider range of ester analogues. Furthermore, the ester functionality can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride, which can then be used in subsequent synthetic transformations.

The electronic nature of the pyrazine (B50134) ring influences the reactivity of the ester group. The electron-withdrawing character of the pyrazine nucleus enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters of simple aromatic carboxylic acids. This heightened reactivity can be harnessed for the efficient synthesis of other derivatives.

Amide Derivatives: Amidation Reactions, Structure-Reactivity Relationships, and Stereochemical Control

Amide derivatives of this compound are commonly synthesized through the coupling of the carboxylic acid with a primary or secondary amine. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine. For instance, treatment of this compound with thionyl chloride would yield the highly reactive 3-isobutoxypyrazine-2-carbonyl chloride, which readily reacts with a wide range of amines to form the corresponding amides. nih.govresearchgate.net Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P) can be used to facilitate the direct amidation of the carboxylic acid. rjpbcs.com

The structure of the amine component plays a crucial role in the reactivity and properties of the resulting amide. The electronic and steric properties of the substituents on the amine can influence the rate of the amidation reaction and the chemical stability of the final product. For example, amides derived from electron-rich anilines may exhibit different reactivity profiles compared to those derived from aliphatic amines. While extensive research has been conducted on the structure-activity relationships of pyrazine carboxamides in a biological context, focusing on their antimycobacterial and antifungal activities, there is a need for more systematic studies on the chemical structure-reactivity relationships of the amide bond itself within this class of compounds. nih.govresearchgate.netresearchgate.net

Stereochemical control in the synthesis of amide derivatives becomes important when chiral amines are used as starting materials. The use of optically pure amines allows for the preparation of enantioenriched amides. The stereochemistry of these derivatives can be crucial for their biological activity and their application as chiral ligands or auxiliaries in asymmetric synthesis. Further research into diastereoselective amidation reactions involving this compound and chiral amines could provide valuable insights into the stereochemical aspects of these molecules.

Synthesis of Hydrazide and Hydroxamic Acid Derivatives

Hydrazide derivatives of this compound can be prepared from the corresponding esters. The reaction of an ester, such as methyl 3-isobutoxypyrazine-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of the parent hydrazide, 3-isobutoxypyrazine-2-carbohydrazide. This hydrazide can then be further functionalized, for example, by condensation with aldehydes or ketones to form hydrazone derivatives. nih.govajgreenchem.comorganic-chemistry.orgresearchgate.netscholaris.ca

Hydroxamic acid derivatives are another important class of compounds that can be synthesized from this compound. General methods for the synthesis of hydroxamic acids often involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride or an ester, with hydroxylamine (B1172632) or a protected hydroxylamine derivative. nih.govnih.govmdpi.comgoogle.com For example, 3-isobutoxypyrazine-2-carbonyl chloride could be reacted with hydroxylamine to yield 3-isobutoxypyrazine-2-hydroxamic acid. Alternatively, the ester derivative can be treated with hydroxylamine, often in the presence of a base, to afford the desired hydroxamic acid. nih.gov

Derivatives Resulting from Modifications of the Isobutoxy Group

Modifications of the isobutoxy group at the 3-position of the pyrazine ring provide a route to a different set of derivatives. One of the key transformations is the cleavage of the isobutyl ether to yield the corresponding 3-hydroxy-pyrazine-2-carboxylic acid derivative. This dealkylation can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like boron tribromide. The resulting 3-hydroxypyrazine-2-carboxylic acid or its corresponding amide, 3-hydroxypyrazine-2-carboxamide (B1682577), are valuable intermediates in the synthesis of other functionalized pyrazines. bangor.ac.ukchemicalbook.com For example, 3-hydroxypyrazine-2-carboxamide is a precursor in the synthesis of the antiviral drug Favipiravir. bangor.ac.uk The hydroxyl group can then be further functionalized, for instance, by alkylation or acylation, to introduce a variety of different substituents at the 3-position.

Pyrazine Ring-Modified Derivatives through Directed Functionalization

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but challenging to functionalize through electrophilic substitution. However, directed functionalization methods, such as directed ortho-metalation (DoM), can be employed to introduce substituents at specific positions on the pyrazine ring. semanticscholar.orgresearchgate.netbaranlab.orgharvard.edu The carboxylic acid or amide group at the 2-position, along with the isobutoxy group at the 3-position, can act as directing groups for metalation at the C-5 or C-6 positions of the pyrazine ring. Treatment with a strong base, such as lithium diisopropylamide (LDA) or a Grignard reagent, can lead to deprotonation at one of these positions, followed by quenching with an electrophile to introduce a new substituent.

Transition metal-catalyzed C-H functionalization is another powerful tool for the direct modification of the pyrazine ring. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to form carbon-carbon bonds at specific positions on the pyrazine nucleus, provided a suitable handle like a halogen atom is present. For this compound derivatives, strategies may involve the introduction of a halogen at the C-5 or C-6 position, followed by cross-coupling to introduce aryl, vinyl, or other groups. These advanced synthetic methods allow for the late-stage functionalization of the pyrazine core, enabling the synthesis of a wide range of complex derivatives. mdpi.com

3 Isobutoxypyrazine 2 Carboxylic Acid As a Strategic Synthetic Intermediate

Facile Construction of Fused and Bridged Heterocyclic Systems

The inherent functionalities of 3-isobutoxypyrazine-2-carboxylic acid make it an attractive precursor for the synthesis of novel fused and bridged heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions.

For instance, conversion of the carboxylic acid to an amide, followed by activation of the pyrazine (B50134) ring, could facilitate a cyclocondensation reaction. The isobutoxy group, being a relatively stable ether, is expected to be compatible with a variety of reaction conditions, although its steric bulk might influence the regioselectivity of certain transformations.

Table 1: Potential Cyclization Strategies for this compound Derivatives

| Derivative | Reagent/Condition | Resulting Heterocycle (Hypothetical) |

| 3-Isobutoxypyrazine-2-carboxamide | Dehydrating agent (e.g., POCl₃) | Fused pyrazolo[3,4-b]pyrazine system |

| 3-Isobutoxypyrazine-2-carbonyl chloride | Reaction with a bidentate nucleophile | Bridged heterocyclic framework |

Precursor Role in the Synthesis of Complex Organic Architectures

The pyrazine core is a key structural element in numerous biologically active compounds and functional materials. This compound can serve as a foundational building block, providing a modifiable pyrazine scaffold for the elaboration of more complex structures. The carboxylic acid handle allows for coupling with other molecular fragments through standard peptide coupling or esterification reactions.

Furthermore, the pyrazine ring itself can undergo various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce additional complexity. The isobutoxy group can potentially be cleaved under specific conditions to reveal a hydroxyl group, offering another point for diversification.

Integration into Cascade Reactions and Multi-component Reaction Schemes

Cascade reactions and multi-component reactions (MCRs) are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. The bifunctional nature of this compound makes it an ideal candidate for incorporation into such reaction schemes.

For example, an MCR could be envisioned where the carboxylic acid participates in an initial transformation (e.g., Ugi or Passerini reaction), and a subsequent intramolecular reaction involving the pyrazine ring leads to the formation of a complex heterocyclic product. The isobutoxy substituent would likely play a role in modulating the electronic properties of the pyrazine ring, thereby influencing the course of the cascade sequence. Reviews on the synthesis of pyrazine derivatives often highlight their utility in a variety of coupling and condensation reactions, suggesting the potential for this compound to be a valuable component in such transformations. researchgate.nettandfonline.comresearchgate.net

Applications in Retrosynthetic Analysis for Advanced Molecular Targets

In the strategic planning of the synthesis of complex molecules, known as retrosynthetic analysis, key building blocks that simplify the synthetic route are highly sought after. This compound can be considered a valuable "synthon" in the retrosynthesis of targets containing a substituted pyrazine moiety.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Isobutoxypyrazine 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-isobutoxypyrazine-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques is employed for a complete structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazine (B50134) ring and the isobutoxy group. The two aromatic protons on the pyrazine ring would appear as doublets in the downfield region, typically between 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group. rsc.orgrsc.org The isobutoxy group would present a characteristic set of signals: a doublet for the six methyl protons, a multiplet (nonet) for the single methine proton, and a doublet for the two methylene (B1212753) protons attached to the oxygen atom. yale.eduyale.edu The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. oregonstate.edu

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm. libretexts.orgwisc.edu The sp² hybridized carbons of the pyrazine ring would appear between 125 and 150 ppm. rsc.orgresearchgate.net The carbons of the isobutoxy group would be found in the upfield region, with the methylene carbon attached to the oxygen being the most downfield of the aliphatic signals. deltastate.educompoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and pyrazine derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine H-5 | 8.2 - 8.4 (d) | - |

| Pyrazine H-6 | 8.5 - 8.7 (d) | - |

| -OCH₂- | 4.1 - 4.3 (d) | 75 - 80 |

| -CH(CH₃)₂ | 2.0 - 2.2 (m) | 28 - 32 |

| -CH(CH₃)₂ | 0.9 - 1.1 (d) | 18 - 22 |

| -COOH | >10 (br s) | - |

| Pyrazine C-2 | - | 145 - 150 |

| Pyrazine C-3 | - | 155 - 160 |

| Pyrazine C-5 | - | 135 - 140 |

| Pyrazine C-6 | - | 140 - 145 |

| -COOH | - | 165 - 170 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyrazine ring (H-5 and H-6). researchgate.net It would also clearly delineate the spin system of the isobutoxy group, showing correlations between the methylene protons and the methine proton, and between the methine proton and the methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of the carbon signals based on the assignments of their attached protons. For example, the proton signal for the -OCH₂- group would correlate with the corresponding carbon signal in the 75-80 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methylene protons of the isobutoxy group and the C-3 carbon of the pyrazine ring, confirming the point of attachment. Correlations between the pyrazine protons and the carboxylic acid carbonyl carbon would also be expected. rsc.org

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. acs.orgacs.org By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be determined. nih.govsigmaaldrich.com This technique is highly accurate and can be used to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The high precision of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, the mass spectrum will show a characteristic fragmentation pattern that can further confirm the structure. For this compound, common fragmentation pathways would likely include:

Loss of the isobutyl group (-57 Da) or isobutene (-56 Da).

Loss of the carboxylic acid group (-45 Da) or carbon dioxide (-44 Da).

Cleavage of the ether bond.

Fragmentation of the pyrazine ring, often involving the loss of HCN. researchgate.net

Table 2: Predicted HRMS Fragments for this compound Note: These are predicted fragments and their exact masses based on the expected fragmentation pathways.

| Fragment | Predicted Exact Mass (m/z) | Possible Origin |

| [M+H]⁺ | 197.0870 | Molecular ion (protonated) |

| [M-C₄H₉]⁺ | 140.0243 | Loss of the isobutyl group |

| [M-COOH]⁺ | 152.0944 | Loss of the carboxylic acid group |

| [M-CO₂]⁺ | 153.1022 | Decarboxylation |

| [Pyrazine-COOH]⁺ | 125.0345 | Cleavage of the ether bond |

The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides a detailed fingerprint of the molecule. miamioh.educam.ac.ukcore.ac.uk

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several key absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700-1730 cm⁻¹. researchgate.net The C-O stretching of the ether linkage and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. The pyrazine ring would exhibit characteristic C-H and C=N stretching vibrations, as well as ring breathing modes. nanoient.orghilarispublisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The pyrazine ring vibrations are often strong in the Raman spectrum. researchgate.netiosrjournals.org The C=O stretch is also Raman active. Since water is a weak Raman scatterer, this technique can be advantageous for analyzing aqueous samples.

Table 3: Predicted Vibrational Frequencies for this compound Note: These are predicted frequencies based on typical values for the constituent functional groups.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=O stretch (Carboxylic Acid) | 1700-1730 | 1700-1730 |

| C=N/C=C stretch (Pyrazine ring) | 1400-1600 | 1400-1600 |

| C-O stretch (Ether & Acid) | 1200-1300 | Moderate |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination (if suitable crystalline forms are obtained)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. mdpi.commdpi.com

For pyrazine carboxylic acids, hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the pyrazine ring of adjacent molecules is a common feature in the crystal lattice. researchgate.net The analysis would also reveal the conformation of the isobutoxy group.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the isobutoxy group or by forming a salt with a chiral amine, chiroptical spectroscopy would be essential for their characterization.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. semanticscholar.orgnih.gov The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration, often in conjunction with computational methods. nih.govmdpi.comacs.org The electronic transitions of the pyrazine chromophore would give rise to characteristic CD signals.

Theoretical and Computational Chemistry Investigations of 3 Isobutoxypyrazine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to determining the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the system. For a molecule like 3-Isobutoxypyrazine-2-carboxylic acid, methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate electronic parameters. unne.edu.arnanoient.org

Analysis of Molecular Orbitals and Frontier Orbitals

Molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule and are crucial for understanding chemical bonding and reactivity. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring, while the LUMO would likely be distributed across the conjugated system, including the carboxylic acid group.

Illustrative Data Table: Frontier Orbital Energies This table presents hypothetical values for this compound to illustrate the typical output of quantum chemical calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -2.15 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicator of chemical reactivity and stability. |

Charge Distribution and Reactivity Descriptors (e.g., Fukui functions)

The distribution of electron density within a molecule governs its electrostatic interactions and chemical reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atoms of the pyrazine ring, indicating likely sites for electrophilic attack or hydrogen bonding.

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com It helps identify the most likely sites for nucleophilic attack (where f+(r) is high, corresponding to the LUMO density) and electrophilic attack (where f-(r) is high, corresponding to the HOMO density). mdpi.com In some cases, particularly with electron-withdrawing groups like nitro groups, Fukui functions can yield negative values, which requires careful interpretation beyond a simple electron density model. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the isobutoxy and carboxylic acid groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them.

This is achieved by mapping the potential energy surface (PES), which represents the molecule's energy as a function of its geometry. libretexts.orglibretexts.org A common technique is a "relaxed PES scan," where a specific dihedral angle (e.g., the C-O-C-C angle of the isobutoxy group) is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. researchgate.net The resulting plot of energy versus dihedral angle reveals the locations of stable conformers and the transition states that separate them. researchgate.net For this compound, key scans would involve the rotation around the pyrazine-C(OOH), C-O(isobutoxy), and O-C(isobutoxy) bonds to fully characterize its conformational landscape.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the step-by-step pathways of chemical reactions. By mapping the PES connecting reactants and products, it is possible to identify the transition state (TS)—the highest energy point along the minimum energy pathway. libretexts.org The TS represents the energy barrier, or activation energy, that must be overcome for the reaction to proceed.

For a molecule like this compound, computational methods could be used to study various reactions, such as its synthesis, decomposition, or esterification. Calculations would involve locating the geometries of the reactants, products, and the transition state. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. libretexts.org This analysis provides a detailed picture of the reaction's feasibility and mechanism at a molecular level.

Molecular Dynamics Simulations for Conformational Ensemble Characterization

While quantum chemical calculations describe static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the atoms of a molecule are treated as classical particles, and their motions are calculated by numerically solving Newton's equations of motion. nih.gov This technique allows for the exploration of the full conformational ensemble of a molecule in a simulated environment, such as in a solvent like water, over timescales from picoseconds to microseconds. mdpi.commdpi.com

An MD simulation of this compound would reveal its flexibility, the time it spends in different conformations, and its interactions with surrounding solvent molecules. researchgate.net Analysis of the simulation trajectory can provide information on hydrogen bonding dynamics, solvent structuring, and the root-mean-square deviation (RMSD) of the structure, which indicates its stability over time. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is essential for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with a DFT functional like B3LYP, is widely used for this purpose. nanoient.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the ¹H and ¹³C NMR spectra. nih.govidc-online.com The predicted shifts for this compound would be compared to experimental data to confirm its structure. The acidic proton of the carboxylic acid is expected to have a characteristic downfield shift in the ¹H NMR spectrum, typically in the 10-12 ppm range. libretexts.org The carbonyl carbon would appear significantly deshielded in the ¹³C NMR spectrum, generally between 160-180 ppm. libretexts.org

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table presents hypothetical data to illustrate the comparison between calculated and experimental values for key carbon atoms.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Carboxylic C=O | 168.5 | 167.9 | +0.6 |

| Pyrazine C2 | 145.2 | 144.8 | +0.4 |

| Pyrazine C3 | 155.8 | 155.1 | +0.7 |

| Isobutoxy CH₂ | 75.1 | 74.6 | +0.5 |

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov A frequency calculation on the optimized geometry of this compound would predict the positions and intensities of its fundamental vibrational modes. nanoient.org Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov This analysis is crucial for assigning specific spectral bands to the vibrations of functional groups, such as the characteristic C=O stretch of the carboxylic acid (typically 1690–1750 cm⁻¹) and the C-O stretches of the ether and acid groups. nih.gov

Future Research Directions and Emerging Opportunities in Pyrazine 2 Carboxylic Acid Chemistry

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of efficient synthetic routes to pyrazine (B50134) derivatives is a cornerstone of ongoing research. While traditional methods exist, the exploration of novel catalytic systems offers the potential for milder reaction conditions, higher yields, and improved atom economy.

Recent advancements in catalysis have demonstrated the utility of earth-abundant metals. For instance, manganese pincer complexes have been successfully employed in the dehydrogenative coupling of 2-amino alcohols to form 2,5-dialkyl-substituted pyrazines. acs.orgnih.gov This approach, which generates only hydrogen gas and water as byproducts, represents a significant step towards more sustainable chemical synthesis. acs.orgnih.gov Future work could focus on adapting such catalytic systems for the specific synthesis of asymmetrically substituted pyrazines like 3-isobutoxypyrazine-2-carboxylic acid, potentially through the coupling of carefully selected precursors.

Furthermore, biocatalytic methods are gaining traction as environmentally benign alternatives. The use of enzymes, such as acyltransferases from microorganisms like Bacillus smithii, has been shown to facilitate the synthesis of pyrazine-2-carboxylic acid derivatives under solvent-free conditions. tandfonline.com The exploration of novel enzymes with tailored substrate specificities could enable the direct and selective synthesis of this compound, minimizing the need for protecting groups and reducing waste streams.

| Catalyst Type | Example System | Potential Advantages for Pyrazine Synthesis |

| Homogeneous Catalysis | Manganese Pincer Complexes | Atom-economical, environmentally benign, use of earth-abundant metals. |

| Biocatalysis | Acyltransferase from Bacillus smithii | Green approach, solvent-free conditions, high selectivity. |

| Heterogeneous Catalysis | Palladium on Carbon | Dehydrogenation of piperazines to pyrazines in high yields. tandfonline.com |

Development of High-Throughput and Automated Synthesis Methodologies

The discovery and optimization of novel pyrazine derivatives for various applications can be accelerated through the adoption of high-throughput and automated synthesis techniques. These methodologies allow for the rapid generation of compound libraries and the efficient screening of reaction conditions.

High-throughput screening has been instrumental in the discovery of enantioselective catalysts for various chemical transformations. acs.org Applying this approach to the synthesis of chiral pyrazine derivatives could unlock new possibilities in materials science and catalysis. For the synthesis of this compound and its analogs, automated platforms can be employed to systematically vary substituents and reaction parameters, thereby quickly identifying optimal synthetic protocols.

Automated synthesis systems, which can handle reaction setup, monitoring, and purification, are becoming increasingly sophisticated. nih.gov The integration of these systems into the workflow for pyrazine-2-carboxylic acid synthesis would not only increase the rate of discovery but also improve reproducibility and reduce manual labor.

Integration of this compound into Flow Chemistry Platforms

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. mdpi.comseqens.com The integration of this compound synthesis into flow chemistry platforms presents a significant opportunity for process intensification and optimization.

Continuous-flow reactors provide superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely. seqens.com This can lead to significantly reduced reaction times, from hours to minutes. seqens.com For the synthesis of pyrazine derivatives, which can involve exothermic reactions or unstable intermediates, flow chemistry offers a much safer operational window. seqens.com For example, the synthesis of pyrazoles, which are structurally related to pyrazines, has been successfully demonstrated in continuous-flow systems. mdpi.comrsc.org

The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps without the need for intermediate purification, which can streamline the synthesis of complex molecules like this compound. seqens.com Furthermore, the precise control over reaction parameters in a flow reactor can lead to improved yields and selectivities.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Challenges with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes and better control |

| Scalability | Often requires re-optimization | Straightforward scaling by running the system for longer |

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters |

Sustainable Synthesis and Life Cycle Assessment of Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, a focus on sustainable synthesis and a thorough life cycle assessment (LCA) of the manufacturing process are crucial for minimizing environmental impact.

Sustainable synthesis strategies for pyrazines include the use of renewable starting materials, environmentally benign solvents (or solvent-free conditions), and catalytic methods that reduce waste. tandfonline.com For instance, one-pot synthesis methods that minimize intermediate isolation steps contribute to a greener process. tandfonline.com The development of biocatalytic routes, as mentioned earlier, is another promising avenue for the sustainable production of pyrazine derivatives. tandfonline.com

A comprehensive life cycle assessment would evaluate the environmental footprint of the entire synthetic process, from raw material extraction to product disposal or recycling. This analysis would identify hotspots in the production chain where improvements can be made, such as reducing energy consumption, minimizing the use of hazardous reagents, and designing for biodegradability.

Investigation of Materials Science Applications of Pyrazine-Derived Scaffolds (general, without implying biological applications)

The rigid, planar structure and the presence of nitrogen atoms make the pyrazine ring an attractive building block for the construction of novel materials with interesting electronic and structural properties. While the biological applications of pyrazines are well-documented, their potential in materials science remains an area ripe for exploration. researchgate.netnih.gov

Pyrazine-derived scaffolds can be incorporated into coordination polymers and metal-organic frameworks (MOFs). acs.org The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. acs.org These materials can exhibit properties such as porosity, thermal stability, and tunable electronic characteristics, making them potentially useful for applications in gas storage, separation, and catalysis. acs.org The isobutoxy and carboxylic acid functional groups on this compound offer additional sites for modification and coordination, providing a versatile platform for the design of new functional materials.

Furthermore, pyrazine-containing molecules have been investigated for their electroluminescent properties, suggesting potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The exploration of how the specific substitution pattern of this compound influences these properties could lead to the development of novel materials for advanced technologies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Isobutoxypyrazine-2-carboxylic acid, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodology :

- Nucleophilic substitution : React 3-hydroxypyrazine-2-carboxylic acid with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. Monitor progress via TLC .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by acidic deprotection (e.g., TFA) .

- Optimization : Adjust stoichiometry of isobutylating agents and reaction time to minimize byproducts like dialkylated derivatives. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound and its intermediates?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (>1.0 Å) to resolve electron density maps for the isobutoxy group .

- NMR analysis : Employ ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns. Compare chemical shifts with pyrazinecarboxylic acid derivatives (e.g., δ ~8.5 ppm for pyrazine protons) .

- HPLC-MS : Validate purity (>98%) using C18 columns (mobile phase: water/acetonitrile with 0.1% formic acid) and monitor molecular ion peaks [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) when analyzing derivatives of this compound?

- Methodology :

- Dynamic NMR studies : Conduct variable-temperature NMR to detect conformational changes or rotational barriers in the isobutoxy group.

- DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify discrepancies caused by solvent effects or tautomerism .

- Heteronuclear correlation (HSQC/HMBC) : Map long-range coupling to confirm connectivity in ambiguous cases (e.g., distinguishing regioisomers) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution versus oxidation reactions?

- Methodology :

- Kinetic studies : Monitor reaction rates under varying pH and temperature to determine rate-determining steps. For example, acidic conditions may protonate the pyrazine ring, enhancing electrophilicity .

- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation during oxidation (e.g., with KMnO₄) .

- Electrochemical analysis : Cyclic voltammetry can reveal redox potentials, guiding the selection of oxidizing agents (e.g., CrO₃ vs. H₂O₂) .

Q. How can researchers design bioactivity assays to evaluate the herbicidal potential of this compound derivatives?

- Methodology :

- In vitro enzyme inhibition : Target acetolactate synthase (ALS) using spectrophotometric assays (λ = 340 nm) to measure NADH depletion .

- Greenhouse trials : Apply derivatives to model weeds (e.g., Arabidopsis thaliana) at 0.1–1.0 mM concentrations and monitor growth inhibition over 14 days.

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring to enhance binding affinity .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 40–75%) for this compound?

- Methodology :

- Reproducibility protocols : Standardize solvent purity (e.g., anhydrous DMF), inert atmosphere (N₂/Ar), and stirring rates.

- Byproduct analysis : Use LC-MS to identify side products (e.g., esterification or dimerization) and adjust protecting groups accordingly .

- Design of experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading) and identify critical factors .

Q. What strategies validate computational predictions of this compound’s stability under physiological conditions?

- Methodology :

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Analyze degradation products via HRMS .

- Molecular dynamics simulations : Model solvation effects in water and lipid bilayers to predict aggregation or hydrolysis trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.